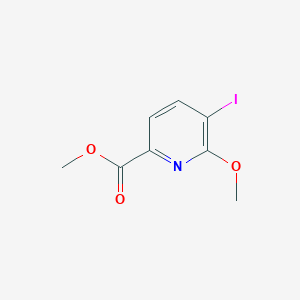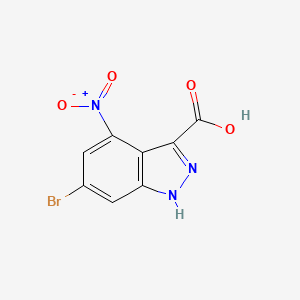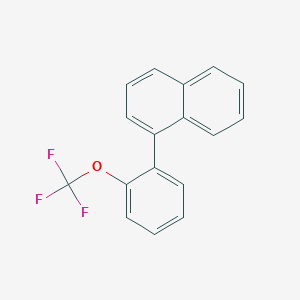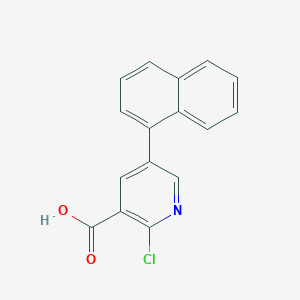
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine is a heterocyclic compound with the molecular formula C₁₆H₈Cl₂N₂ This compound belongs to the naphthyridine family, which is characterized by a fused ring system containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-nitroaniline with 2-chlorobenzaldehyde in the presence of a base, followed by cyclization to form the desired naphthyridine ring system . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted naphthyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted naphthyridines with various functional groups.
科学的研究の応用
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine has found applications in several scientific research areas:
作用機序
The mechanism of action of 3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity.
類似化合物との比較
3,10-Dichlorodibenzo(c,f)(2,7)naphthyridine can be compared with other similar compounds such as:
Benzo[c][2,7]naphthyridine: Lacks the chlorine substituents, resulting in different chemical reactivity and biological activity.
Pyrimido[4,5,6-ij][2,7]naphthyridine: Contains additional nitrogen atoms in the ring system, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
CAS番号 |
132934-40-8 |
|---|---|
分子式 |
C16H8Cl2N2 |
分子量 |
299.2 g/mol |
IUPAC名 |
3,10-dichloroquinolino[3,4-c]quinoline |
InChI |
InChI=1S/C16H8Cl2N2/c17-10-1-3-12-14(5-10)19-7-9-8-20-15-6-11(18)2-4-13(15)16(9)12/h1-8H |
InChIキー |
FWUWMLQWAPUUNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)N=CC3=CN=C4C=C(C=CC4=C23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11838012.png)
![tert-Butyl 7-(2-aminoethyl)-2-ethyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11838017.png)





![2-Bromo-5-butyl-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B11838041.png)



![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)

